Cas no 4076-50-0 (2-Amino-4-chlorobenzophenone)

2-Amino-4-chlorobenzophenone structure
2-Amino-4-chlorobenzophenone structure
Product Name:2-Amino-4-chlorobenzophenone
CAS No:4076-50-0
MF:C13H10ClNO
MW:231.677602291107
MDL:MFCD00179566
CID:926174
PubChem ID:11183857
Update Time:2025-11-01

2-Amino-4-chlorobenzophenone Chemical and Physical Properties

Names and Identifiers

    • 2-amino-4'-chlorobenzophenone
    • 4-Chloro-2-aminobenzophenone
    • (2-Amino-4-chlorophenyl)phenylmethanone
    • EN300-200452
    • BS-49427
    • PELAWRHVRDOWQT-UHFFFAOYSA-N
    • 2-Amino-4-chlorobenzophenone; 4-Chloro-2-aminobenzophenone
    • 4076-50-0
    • SCHEMBL1041696
    • 2-benzoyl-5-chloroaniline
    • E73939
    • Methanone, (2-amino-4-chlorophenyl)phenyl-
    • YSZC1915
    • AKOS013747427
    • (2-Amino-4-chlorophenyl)(phenyl)methanone
    • Benzophenone, 2-amino-4-chloro-
    • D44WXS9U4D
    • (2-amino-4-chlorophenyl)-phenylmethanone
    • CS-0197211
    • 2-Amino-4-Chlorobenzophenone
    • DB-346743
    • 2-Amino-4-chlorobenzophenone
    • MDL: MFCD00179566
    • Inchi: 1S/C13H10ClNO/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2
    • InChI Key: PELAWRHVRDOWQT-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)N)C(C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 231.0452
  • Monoisotopic Mass: 231.0450916g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 43.1Ų

Experimental Properties

  • Density: 1.274±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 84-85 ºC
  • Boiling Point: 419.8±30.0 °C at 760 mmHg
  • Flash Point: 207.7±24.6 °C
  • Solubility: Almost insoluble (0.022 g/l) (25 º C),
  • PSA: 43.09
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

2-Amino-4-chlorobenzophenone Security Information

2-Amino-4-chlorobenzophenone Pricemore >>

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Additional information on 2-Amino-4-chlorobenzophenone

Comprehensive Overview of 2-Amino-4-chlorobenzophenone (CAS No. 4076-50-0): Properties, Applications, and Industry Insights

2-Amino-4-chlorobenzophenone (CAS No. 4076-50-0) is a specialized organic compound widely recognized for its role as a key intermediate in pharmaceutical and agrochemical synthesis. This chlorinated benzophenone derivative features a unique molecular structure combining an amino group and a chloro substituent, making it valuable for constructing complex molecules. With growing interest in drug discovery intermediates and fine chemical manufacturing, this compound has gained attention in research circles and industrial applications.

The compound's chemical stability and reactivity profile make it particularly useful in heterocyclic compound synthesis, a hot topic in medicinal chemistry. Recent studies highlight its potential in developing kinase inhibitors and GPCR-targeting molecules, addressing current demands for novel therapeutic agents. Researchers frequently search for "4076-50-0 solubility" and "2-Amino-4-chlorobenzophenone synthesis method," reflecting practical concerns in laboratory workflows.

From a technical perspective, 2-Amino-4-chlorobenzophenone demonstrates interesting spectroscopic properties, with characteristic peaks in FT-IR analysis (NH stretch at ~3400 cm⁻¹ and C=O stretch at ~1650 cm⁻¹) and distinct signals in 1H NMR spectra (aromatic protons at 7.2-8.1 ppm). These features are crucial for quality control, as evidenced by frequent searches for "CAS 4076-50-0 characterization data" and "benzophenone derivative HPLC methods."

In material science applications, this compound serves as a building block for photoactive materials and organic semiconductors, aligning with the booming interest in optoelectronic devices. The electron-withdrawing chloro group and electron-donating amino group create push-pull electronic effects that researchers exploit in molecular engineering projects. Industry professionals often inquire about "4076-50-0 supplier" and "chlorobenzophenone derivative purity standards," emphasizing the need for reliable sourcing.

Environmental and green chemistry considerations have prompted investigations into sustainable production methods for 2-Amino-4-chlorobenzophenone. Recent patents describe catalytic amination approaches that reduce waste generation, responding to searches for "eco-friendly benzophenone synthesis." The compound's biodegradation profile and environmental fate also feature in regulatory discussions, particularly for pharmaceutical applications requiring ICH guideline compliance.

Analytical challenges surrounding this compound frequently appear in technical forums, with common questions about "4076-50-0 stability in solution" and "amino-chlorobenzophenone storage conditions." Best practices recommend protection from light exposure and oxygen-free environments to maintain purity. Advanced techniques like LC-MS and X-ray crystallography have been employed to study its molecular conformation and solid-state properties.

The global market for 2-Amino-4-chlorobenzophenone reflects broader trends in custom synthesis and contract research organizations. Market analyses show growing demand from Asia-Pacific regions, particularly for pharmaceutical grade material. Quality specifications often focus on heavy metal content (<0.001%) and residual solvent levels, addressing concerns raised in searches for "CAS 4076-50-0 technical dossier."

Emerging applications in fluorescent probes and bioimaging agents have expanded the compound's relevance in life sciences. Its ability to participate in click chemistry reactions makes it valuable for bioconjugation strategies, a rapidly developing field. Researchers increasingly seek information about "amino-chlorobenzophenone reactivity" and "4076-50-0 biological activity," indicating crossover interest between chemical and biological disciplines.

From a regulatory standpoint, proper handling of 2-Amino-4-chlorobenzophenone requires attention to laboratory safety protocols. While not classified as hazardous under standard systems, prudent practices include using personal protective equipment and chemical fume hoods. Safety data sheets emphasize its dust control measures and incompatibility with strong oxidizers.

Future research directions may explore the compound's potential in covalent organic frameworks (COFs) and metal-organic complexes, areas receiving substantial funding. The unique electronic properties of the amino-chloro substitution pattern offer intriguing possibilities for materials design, answering queries about "benzophenone derivatives for advanced materials." As synthetic methodologies advance, so too will applications for this versatile chemical building block.

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